N-(4-Chlorophenyl)hexadecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)hexadecane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a long hexadecane chain attached to a sulfonamide group, with a 4-chlorophenyl substituent on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)hexadecane-1-sulfonamide typically involves the reaction of 4-chloroaniline with hexadecane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chloroaniline+Hexadecane-1-sulfonyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Alkylated or acylated sulfonamide derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)hexadecane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)hexadecane-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxyphenyl)hexadecane-1-sulfonamide
- N-(4-Methoxyphenyl)hexadecane-1-sulfonamide
- N-(4-Bromophenyl)hexadecane-1-sulfonamide
Uniqueness
N-(4-Chlorophenyl)hexadecane-1-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
116526-91-1 |
---|---|
Molecular Formula |
C22H38ClNO2S |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C22H38ClNO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)24-22-18-16-21(23)17-19-22/h16-19,24H,2-15,20H2,1H3 |
InChI Key |
WKTLHEOMIPXSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.